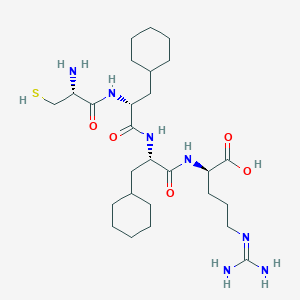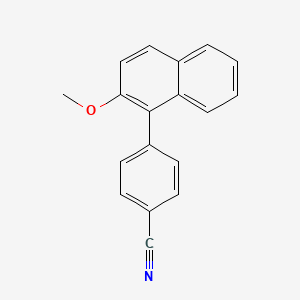
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are known for their discotic liquid crystalline properties. This compound is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to a triphenylene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol typically involves the alkylation of triphenylene derivatives. One common method involves the reaction of triphenylene-2,6,10-triol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylene-2,6,10-trione.
Reduction: Formation of triphenylene-2,6,10-triol.
Substitution: Formation of various substituted triphenylene derivatives.
科学研究应用
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of liquid crystalline materials and organic semiconductors.
作用机制
The mechanism of action of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylene core can engage in π-π stacking interactions, which are crucial for its liquid crystalline properties.
相似化合物的比较
Similar Compounds
- 3,7,11-Trioctoxytriphenylene-2,6,10-triol
- 3,7,11-Tris(hexyloxy)triphenylene-2,6,10-triol
- 3,7,11-Tris(pentyloxy)triphenylene-2,6,10-triol
Uniqueness
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is unique due to its longer alkyl chains, which enhance its solubility and liquid crystalline properties compared to its shorter-chain analogs. This makes it particularly useful in the development of advanced materials with specific electronic and optical properties.
属性
CAS 编号 |
921938-35-4 |
|---|---|
分子式 |
C51H78O6 |
分子量 |
787.2 g/mol |
IUPAC 名称 |
3,7,11-tri(undecoxy)triphenylene-2,6,10-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)44-38-50(56-32-29-26-23-20-17-14-11-8-5-2)48(54)36-42(44)45-39-51(47(53)35-41(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChI 键 |
UZWKWZXKIHAPTO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)O)OCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)

![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
